(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
Description
This compound features a spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) conjugated with an (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) and a furan-3-yl substituent. The spiro system combines oxygen, sulfur, and nitrogen heteroatoms, which may influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(2-1-12-3-8-17-11-12)15-6-4-14(5-7-15)18-9-10-19-14/h1-3,8,11H,4-7,9-10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHIXMBPWKFKY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized by reacting a suitable amine with a cyclic sulfide and an epoxide under basic conditions.
Furan Ring Introduction: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Enone Formation: The final step involves the formation of the enone group through an aldol condensation reaction between the furan-containing intermediate and an appropriate aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
[2+2] Photocycloaddition of the Enone Moiety
The α,β-unsaturated ketone (enone) group undergoes intramolecular [2+2] photocycloaddition under UV irradiation, forming cyclobutane-containing tricyclic structures. This reaction is critical for generating complex fused-ring systems.
Key Data:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | UV light (λ = 300–350 nm), inert atmosphere | 3-Aza-9-oxatricyclo[5.3.0.0¹,⁵]decan-8-one derivatives with sp³ hybridized carbons | 55–71% |
Mechanistic Insight :
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The reaction proceeds via excitation of the enone’s π-electrons, forming a diradical intermediate that recombines to form the cyclobutane ring .
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Substituents on the enone (e.g., fluorine) influence regioselectivity and reaction efficiency .
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is susceptible to electrophilic attack at the α-positions (C2 and C5). While direct experimental data for this compound is limited, analogous furan derivatives undergo bromination or nitration.
Hypothetical Reaction Pathways:
| Reaction | Reagents | Expected Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ (Lewis acid) | 2-Bromo- or 5-bromofuran derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitrofuran derivatives |
Notes :
-
Steric hindrance from the spirocyclic system may direct substitution to less hindered positions.
Reduction of the Enone Group
The enone’s conjugated double bond can be reduced to form a saturated alcohol or ketone.
Potential Pathways:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Secondary alcohol (1,2-addition) |
| LiAlH₄ | Anhydrous ether, reflux | 1,4-Diol (via conjugate addition) |
| H₂, Pd/C | Room temperature, pressure | Saturated ketone |
Challenges :
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Competing reduction of the furan ring or spirocyclic heteroatoms may occur under harsh conditions.
Oxidation Reactions
The enone and furan moieties are oxidation-prone.
Theoretical Oxidation Pathways:
| Target Site | Reagent | Product |
|---|---|---|
| Enone (α,β-unsaturation) | O₃, then Zn/H₂O | Dicarbonyl compounds |
| Furan ring | mCPBA (meta-chloroperbenzoic acid) | Furan endoperoxide or ring-opened products |
Functionalization of the Spirocyclic System
The 1-oxa-4-thia-8-azaspiro[4.5]decane core may undergo:
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Ring-opening reactions with nucleophiles (e.g., amines, thiols).
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Coordination chemistry via nitrogen or sulfur atoms, forming metal complexes.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer cell survival and proliferation.
Anti-inflammatory Properties
The compound has shown promise in preclinical studies for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of chronic inflammatory diseases. This activity is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary investigations have revealed that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Cellular Mechanisms
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Signal Transduction Modulation : Alters key signaling pathways involved in cell survival and inflammation.
Molecular Interactions
The compound may interact with specific receptors or enzymes, influencing their activity:
- Enzyme Inhibition : Potentially inhibits enzymes involved in inflammatory processes or cancer progression.
- Receptor Binding : May bind to receptors that mediate cellular responses to growth factors or cytokines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models; apoptosis markers increased. |
| Study 2 | Assess anti-inflammatory potential | Showed decreased levels of TNF-alpha and IL-6 in animal models of arthritis. |
| Study 3 | Test antimicrobial efficacy | Effective against Staphylococcus aureus and Candida albicans, with MIC values indicating strong activity. |
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific biological activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between the target compound and related spirocyclic derivatives:
Key Observations:
- Heteroatom Diversity : The target compound’s 1-oxa-4-thia-8-azaspiro system is distinct from analogs like 1,3-diazaspiro (Compound 13) or 1,4-dioxa-8-azaspiro (BTZ-043), which lack sulfur. Sulfur may enhance lipophilicity or metal-binding capacity.
- Enone vs. Amide Linkages: The (E)-enone moiety differs from amide or ester linkages in analogs (e.g., BTZ-043), affecting conformational stability and electrophilicity.
Pharmacological and Functional Insights
- CNS Activity : Compounds with spiro-piperazine or benzisoxazole motifs (e.g., ) exhibit psychotropic effects, suggesting the target compound’s spiro-aza core may have CNS applications if functionalized appropriately .
- Antimicrobial Potential: BTZ-043’s antimycobacterial activity highlights the role of spiro systems in targeting bacterial enzymes, though the target compound’s thia-aza core may require optimization for similar efficacy .
Physicochemical Properties
- Lipophilicity : The furan-3-yl group may reduce logP compared to phenyl-substituted analogs (e.g., Compound 13), influencing membrane permeability.
- Solubility : The sulfur atom in the spiro system could enhance solubility in polar solvents relative to purely hydrocarbon analogs.
Biological Activity
(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring, a spirocyclic moiety, and an enone functional group. Its molecular formula is , with a molecular weight of 253.33 g/mol. The presence of sulfur and nitrogen in the spirocyclic structure contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro assays revealed that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it demonstrated a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 25 µM and 30 µM, respectively . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Oxidative Stress Induction : By promoting ROS production, it triggers apoptotic pathways in cancer cells.
- Cytokine Modulation : It downregulates inflammatory cytokines, thereby reducing inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The study reported a significant reduction in bacterial load within 24 hours of treatment, demonstrating the compound's potential for therapeutic use in infections caused by resistant strains .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models bearing xenografts of MCF-7 breast cancer cells showed that treatment with the compound led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumors, supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
